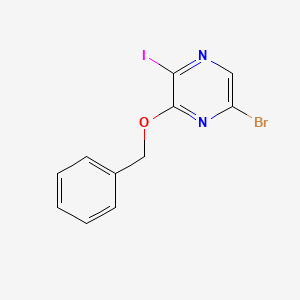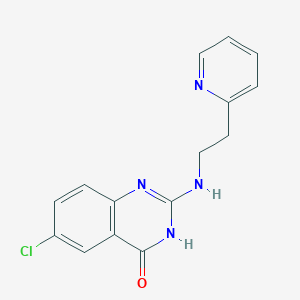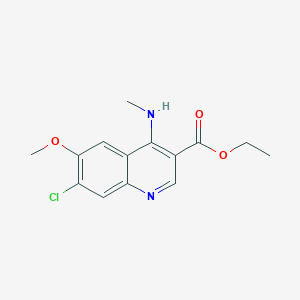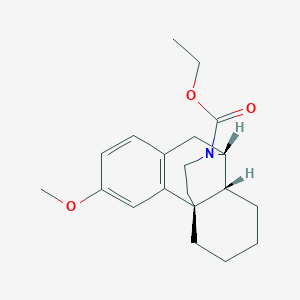
N-(3-Bromopropyl)-7-chloroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromopropyl)-7-chloroquinolin-4-amine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of both bromopropyl and chloro groups in the compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromopropyl)-7-chloroquinolin-4-amine typically involves the reaction of 7-chloroquinolin-4-amine with 3-bromopropylamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromopropyl)-7-chloroquinolin-4-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(3-azidopropyl)-7-chloroquinolin-4-amine.
Scientific Research Applications
Chemistry: N-(3-Bromopropyl)-7-chloroquinolin-4-amine is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimalarial, antibacterial, and anticancer agent. Its derivatives have shown promising activity against various biological targets .
Industry: The compound is used in the development of agrochemicals and dyes. It also finds applications in material science for the synthesis of novel polymers and advanced materials .
Mechanism of Action
The mechanism of action of N-(3-Bromopropyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets in biological systems. The chloroquinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the bromopropyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function .
Comparison with Similar Compounds
- N-(2-Bromoethyl)-7-chloroquinolin-4-amine
- N-(3-Bromopropyl)-6-chloroquinolin-4-amine
- N-(3-Bromopropyl)-7-fluoroquinolin-4-amine
Comparison: Compared to its analogs, N-(3-Bromopropyl)-7-chloroquinolin-4-amine exhibits unique reactivity due to the presence of both bromopropyl and chloro groups. This dual functionality allows for a wider range of chemical modifications and applications. Its chloroquinoline core also provides a strong foundation for biological activity, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
60548-23-4 |
|---|---|
Molecular Formula |
C12H12BrClN2 |
Molecular Weight |
299.59 g/mol |
IUPAC Name |
N-(3-bromopropyl)-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C12H12BrClN2/c13-5-1-6-15-11-4-7-16-12-8-9(14)2-3-10(11)12/h2-4,7-8H,1,5-6H2,(H,15,16) |
InChI Key |
OJNLRLKOOJSUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)

![2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B11831900.png)


![5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-](/img/structure/B11831913.png)
![3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11831914.png)
![(1r,4r)-4-((1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)cyclohexanol](/img/structure/B11831915.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B11831920.png)




![3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one](/img/structure/B11831937.png)
